2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
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Overview
Description
The compound “2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also includes a 2-fluorophenyl group and a methyl group attached to the triazole ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It includes a 1,2,4-triazole ring, a fluorophenyl group, and a sulfanyl group attached to an acetic acid moiety .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of the fluorophenyl and sulfanyl groups could influence its polarity, solubility, and reactivity .Scientific Research Applications
Fluorographic Detection
- Fluorographic Procedures : Research by Skinner & Griswold (1983) optimized a fluorographic procedure using acetic acid as the solvent for diphenyloxazole. This method showed technical advantages such as no need to pre-fix proteins in gels and compatibility with agarose or acrylamide gels, offering an efficient alternative for detecting radioactivity in polyacrylamide gels (Skinner & Griswold, 1983).
Synthesis and Properties of Derivatives
- Synthesis and Acute Toxicity Study : Salionov (2015) explored the synthesis and physical-chemical properties of esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids. These compounds showed potential for various biological activities, and their acute toxicity was also investigated (Salionov, 2015).
Antimicrobial Activities
- Antimicrobial Activity of Derivatives : Research by Demirbas et al. (2004) involved synthesizing acetic acid ethyl esters containing 5-oxo-[1,2,4]triazole ring and investigating their antimicrobial activities. This study highlighted the potential of these compounds in microbial inhibition (Demirbas et al., 2004).
Electrochemical Hydrogenation
- Electrocatalytic Hydrogenation : Raju, Damodar, and Reddy (2002) examined the electrochemical hydrogenation of α-aryl acrylic acids, demonstrating the potential of these compounds in chemical synthesis processes (Raju, Damodar, & Reddy, 2002).
Anti-inflammatory Evaluation
- Evaluation of Anti-inflammatory Activity : A study by Virmani & Hussain (2014) synthesized 1,2,4-triazole derivatives of 4-hydroxyphenyl acetic acid, which showed significant anti-inflammatory activity. This opens avenues for potential pharmaceutical applications (Virmani & Hussain, 2014).
Improved Fluorographic Methods
- Improved Fluorographic Methods : Pulleyblank & Booth (1981) investigated the use of acetic acid as a solvent for diphenyloxazole in fluorographic procedures, finding it superior to other methods, especially for fragile gels (Pulleyblank & Booth, 1981).
Mechanism of Action
Target of Action
Compounds with similar structures, such as flufenacet , are known to act as selective herbicides. Thiazole derivatives, which share a similar structure, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Similar compounds like flufenacet are moderately soluble in water, suggesting potential bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit a variety of biological activities, suggesting that they may have multiple cellular and molecular effects .
Action Environment
Flufenacet, a similar compound, is known to be persistent in soil and water/sediment systems under certain conditions . This suggests that environmental factors such as soil composition and water availability could potentially influence the action of this compound.
Properties
IUPAC Name |
2-[[5-(2-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2S/c1-15-10(7-4-2-3-5-8(7)12)13-14-11(15)18-6-9(16)17/h2-5H,6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLERKUNSBFDKJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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